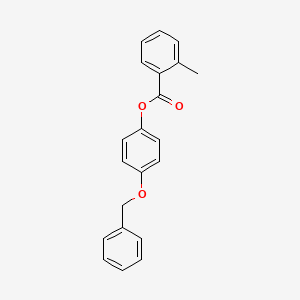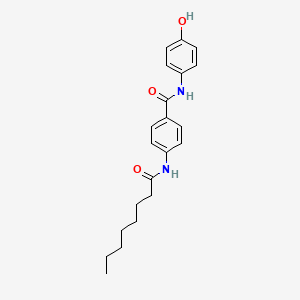![molecular formula C17H15ClIN3O2 B15018210 N-(3-chlorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15018210.png)
N-(3-chlorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of both chlorophenyl and iodophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 3-chlorophenyl and 3-iodophenyl derivatives, followed by their condensation with hydrazinecarbonyl compounds under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C17H15ClIN3O2 |
|---|---|
Poids moléculaire |
455.7 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-N'-[(E)-(3-iodophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15ClIN3O2/c18-13-4-2-6-15(10-13)21-16(23)7-8-17(24)22-20-11-12-3-1-5-14(19)9-12/h1-6,9-11H,7-8H2,(H,21,23)(H,22,24)/b20-11+ |
Clé InChI |
UYCIWSOIKNEERN-RGVLZGJSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)I)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)I)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15018130.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15018132.png)
![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15018135.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-iodophenol](/img/structure/B15018137.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15018149.png)

acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B15018167.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15018173.png)

![2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15018190.png)
![N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B15018196.png)
![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15018198.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15018218.png)
![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15018220.png)
